Mono-sec-butylphthalat

Übersicht

Beschreibung

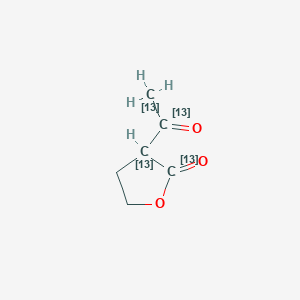

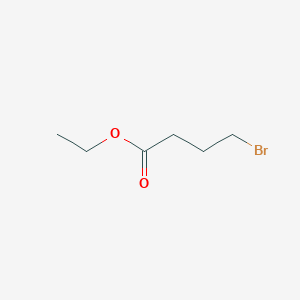

Mono-sec-butyl phthalate is an organic compound with the chemical formula C₁₂H₁₄O₄. It is a colorless to pale yellow liquid with a banana-like odor. This compound is a phthalate ester, commonly used as a plasticizer to enhance the flexibility, durability, and transparency of plastic materials .

Wissenschaftliche Forschungsanwendungen

Mono-sec-butyl phthalate has several scientific research applications, including:

Wirkmechanismus

Target of Action

Mono-sec-butyl phthalate (MBP) is a metabolite of dibutyl phthalate and has been identified as a potential endocrine disruptor . It primarily targets the endocrine system, affecting hormone balance by interacting with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .

Mode of Action

MBP interacts with its targets by interfering with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level . MBP also disrupts the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Biochemical Pathways

The degradation of MBP involves β-oxidation, where ethyl groups are removed, converting dibutyl phthalate to MBP . This process eventually leads to the mineralization of MBP to carbon dioxide and water .

Pharmacokinetics

The pharmacokinetics of MBP involves its absorption, distribution, metabolism, and excretion (ADME). MBP is absorbed and converted extensively in vivo to its glucuronide . The glucuronidation rates mediated by human liver microsomes are higher than those mediated by rat or mouse liver microsomes . This suggests that the metabolism and excretion of MBP may vary between species .

Result of Action

The action of MBP can lead to various molecular and cellular effects. For instance, it has been found to affect steroidogenesis through the regulation of the steroidogenic acute regulatory protein in mouse Leydig tumor cells . This can potentially lead to liver damage . Moreover, MBP has been associated with insulin resistance and type 2 diabetes .

Action Environment

The action, efficacy, and stability of MBP can be influenced by various environmental factors. For instance, the degradation of MBP by microorganisms is considered a major route of environmental degradation for this widespread pollutant . This biodegradation can occur under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of MBP can significantly impact its environmental fate, transport, and degradation in different natural settings .

Biochemische Analyse

Biochemical Properties

Mono-sec-butyl phthalate interacts with various enzymes and proteins in biochemical reactions. It has been found to increase the transcriptional activity of mouse PPARα, a nuclear receptor protein that regulates gene expression . This interaction suggests that Mono-sec-butyl phthalate may play a role in influencing cellular processes regulated by PPARα .

Cellular Effects

Mono-sec-butyl phthalate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to decrease cell viability and increase total oxidant levels in INS-1 pancreatic beta cells . This suggests that Mono-sec-butyl phthalate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Mono-sec-butyl phthalate exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it has been found to activate PPARα and PPARγ, which are involved in regulating gene expression . This activation can lead to changes in cellular processes, such as adipocyte differentiation and insulin sensitization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mono-sec-butyl phthalate can change over time. For instance, in a study on INS-1 pancreatic beta cells, it was found that the cytotoxicity of Mono-sec-butyl phthalate increased with time . This suggests that Mono-sec-butyl phthalate may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Mono-sec-butyl phthalate can vary with different dosages in animal models. For example, in a study on rodents, it was found that higher doses of Mono-sec-butyl phthalate were associated with decreased reproductive organ weight and sperm parameters . This suggests that high doses of Mono-sec-butyl phthalate may have toxic or adverse effects .

Metabolic Pathways

Mono-sec-butyl phthalate is involved in various metabolic pathways. It is a metabolite of dibutyl phthalate and can be further metabolized to phthalic acid and 1-butanol . This suggests that Mono-sec-butyl phthalate interacts with various enzymes and cofactors in these metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mono-sec-butyl phthalate is synthesized through the esterification reaction between sec-butanol and phthalic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of mono-sec-butyl phthalate involves mixing sec-butanol and phthalic anhydride in a specific molar ratio. The mixture is then heated in the presence of a catalyst to promote the esterification reaction. The resulting product is purified through distillation to obtain high-purity mono-sec-butyl phthalate .

Analyse Chemischer Reaktionen

Types of Reactions: Mono-sec-butyl phthalate undergoes various chemical reactions, including:

Oxidation: Under oxidative conditions, mono-sec-butyl phthalate can be converted to phthalic acid.

Substitution: The ester group in mono-sec-butyl phthalate can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Phthalic acid and sec-butanol.

Oxidation: Phthalic acid.

Substitution: Various substituted phthalates depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Mono-sec-butyl phthalate is similar to other phthalate esters, such as:

- Mono-n-butyl phthalate

- Monoethyl phthalate

- Monoisobutyl phthalate

- Dibutyl phthalate

- Bis(2-ethylhexyl) phthalate

Uniqueness: Mono-sec-butyl phthalate is unique due to its specific ester group derived from sec-butanol, which imparts distinct physical and chemical properties compared to other phthalates. Its volatility, stability, and specific odor make it suitable for particular industrial applications .

Eigenschaften

IUPAC Name |

2-butan-2-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-8(2)16-12(15)10-7-5-4-6-9(10)11(13)14/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZVTXIEQADBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53623-59-9 | |

| Record name | Phthalic acid, mono-sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053623599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalic acid mono-sec-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mono-sec-butyl phthalate interact with PPARs and what are the downstream effects?

A1: Mono-sec-butyl phthalate (MBuP) acts as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ [, , ]. These nuclear receptors play crucial roles in lipid metabolism, glucose homeostasis, and cell differentiation.

Q2: What is the toxicological relevance of Mono-sec-butyl phthalate's activation of PPARs?

A2: While MBuP's activation of PPARs might appear beneficial due to their roles in metabolism, excessive or prolonged activation, particularly of PPARα, raises concerns about potential adverse effects.

Q3: Is there a difference in Mono-sec-butyl phthalate's PPAR activation between species?

A3: Research suggests that species differences exist in PPAR activation by phthalates. Studies show that mouse PPARα is generally more sensitive to phthalate monoesters, including MBuP, compared to human PPARα [, , ]. This difference highlights the importance of considering species-specific responses when evaluating the potential health risks of environmental chemicals like MBuP.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-Azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone](/img/structure/B46934.png)